molecular formula C17H27N3O3 B6570929 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-29-8

8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue B6570929
Numéro CAS: 1021264-29-8
Poids moléculaire: 321.4 g/mol
Clé InChI: MELADTDCOYTYPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a compound that belongs to the class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins . These compounds have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are being studied for the treatment of anemia .


Synthesis Analysis

Spirohydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic core, which is a common feature in many bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Strecker reaction and C-N coupling .

Applications De Recherche Scientifique

Delta Opioid Receptor Agonism

The compound has been identified as a novel delta opioid receptor (DOR)-selective agonist . DORs play a crucial role in pain modulation, mood regulation, and addiction. By selectively targeting DORs, this compound could offer an alternative to traditional opioid-based pain management while minimizing side effects .

Drug Discovery and Translational Medicine

Researchers have employed high-throughput screening and computational modeling to explore the compound’s pharmacological properties. Its scaffold, along with beta-arrestin recruitment, makes it a promising candidate for drug development. Investigating its efficacy in animal models and potential translational applications is an ongoing area of interest .

Neurological Disorders

Given the compound’s interaction with opioid receptors, investigations into its impact on neurological disorders are underway. Researchers are exploring its potential in mitigating neuropathic pain, mood disorders, and neuroinflammation. Preclinical studies suggest promising results, but further research is needed .

Chemical Biology and Medicinal Chemistry

Understanding the compound’s binding interactions with DORs and related receptors provides valuable insights for medicinal chemists. Structural modifications could enhance selectivity, potency, and pharmacokinetics. Researchers are optimizing derivatives to improve drug-like properties .

Computational Approaches

The compound’s complex structure has prompted computational studies using metadynamics and molecular dynamics simulations. These approaches help predict binding modes, stability, and receptor interactions. Insights gained from these simulations guide experimental design .

Chemical Synthesis and Derivatives

Efforts to synthesize the compound and its analogs have led to the discovery of related derivatives. Notable examples include Compound 1 (N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide) and Compound 2 (1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) .

Orientations Futures

The future directions for this compound could involve further optimization and testing, particularly in vivo, to assess its efficacy and safety as a potential treatment for anemia .

Propriétés

IUPAC Name

8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELADTDCOYTYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.